

Application Note: High-Throughput Analysis of Phenthoate in Fatty Food Matrices

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Compound of Interest		
Compound Name:	Phenthoate	
Cat. No.:	B10861094	Get Quote

Abstract

This application note details robust and efficient analytical methods for the quantification of **Phenthoate**, an organophosphate insecticide, in complex fatty food matrices such as edible oils, milk, and meat products. The protocols provided are designed for researchers, scientists, and professionals in drug development and food safety, focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Matrix Solid-Phase Dispersion (MSPD) sample preparation techniques, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity, accuracy, and throughput for the determination of **Phenthoate** residues, ensuring food safety and compliance with regulatory limits.

Introduction

Phenthoate is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on crops, including citrus, cotton, and rice. Due to its lipophilic nature, Phenthoate has the potential to accumulate in the fatty tissues of animals and in oil-rich plant products. Consequently, the monitoring of Phenthoate residues in fatty foods is crucial for consumer safety. The analysis of pesticides in high-fat matrices presents significant analytical challenges due to the co-extraction of lipids, which can interfere with chromatographic analysis and ion suppression in mass spectrometry.[1]







This application note provides detailed protocols for the extraction, cleanup, and analysis of **Phenthoate** from various fatty food matrices, employing the versatile QuEChERS method and the effective MSPD technique. The subsequent determination by GC-MS/MS or LC-MS/MS ensures high selectivity and sensitivity, meeting the stringent requirements of regulatory bodies.

Data Presentation

The following table summarizes the typical performance data for the analysis of organophosphate pesticides, including **Phenthoate**, in various fatty food matrices using the described methods. The data is compiled from multiple studies and represents expected validation parameters.



Matrix	Analytic al Method	Sample Prepara tion	Analyte	Spiking Level (µg/kg)	Recover y (%)	RSD (%)	LOQ (µg/kg)
Vegetabl e Oil	GC- MS/MS	QuEChE RS with EMR- Lipid™ cleanup	Organop hosphate s	10 - 500	70 - 120	< 20	5 - 10
Milk	LC- MS/MS	QuEChE RS with C18/PSA cleanup	Organop hosphate s	10 - 100	70 - 120	< 20	1 - 10
Beef/Por k Fat	GC- MS/MS	QuEChE RS with C18 cleanup	Organop hosphate s	10 - 100	75 - 81	< 20	5 - 10
Chicken Fat	GC- MS/MS	QuEChE RS with C18 cleanup	Organop hosphate s	10 - 100	75 - 81	< 20	5 - 10
Soil	HPLC- UV	MSPD with Florisil	Phenthoa te	100 - 10,000	75 - 94	1.5 - 6.5	100

Note: The data presented is a representative range for organophosphate pesticides in the specified matrices. Actual results for **Phenthoate** may vary depending on the specific laboratory conditions, instrumentation, and matrix composition.[2][3][4][5]

Experimental Protocols QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method



The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for high-throughput laboratories.[6]

1.1. Materials and Reagents

- Homogenized fatty food sample (e.g., vegetable oil, milk, rendered animal fat)
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent (octadecylsilane)
- Graphitized carbon black (GCB) optional, for pigmented matrices
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE
- High-speed centrifuge
- Vortex mixer

1.2. Extraction Procedure (Adapted for Fatty Matrices)

- Weigh 10 g of the homogenized fatty food sample into a 50 mL centrifuge tube. For high-fat samples like oils, a smaller sample size (e.g., 2-5 g) may be used and adjusted with water to a total of 10 g.
- · Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Immediately cap and shake the tube vigorously for 1 minute.



- Centrifuge at ≥ 3000 rcf for 5 minutes.
- 1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of MgSO₄, 150 mg of PSA, and 150 mg of C18. For highly fatty matrices, a freezing step (-20°C for at least 2 hours) can be incorporated before d-SPE to precipitate lipids.
- Vortex the d-SPE tube for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. An additional filtration step using a 0.22 μm syringe filter may be performed.

Matrix Solid-Phase Dispersion (MSPD) Method

MSPD is an alternative sample preparation technique that is particularly effective for solid and semi-solid fatty samples. It involves the simultaneous extraction and cleanup of the analyte.[5]

- 2.1. Materials and Reagents
- Homogenized fatty food sample (e.g., meat, fish)
- C18 sorbent (octadecylsilane)
- Florisil® or silica gel
- Anhydrous sodium sulfate (Na₂SO₄)
- Acetonitrile (ACN) or other suitable elution solvent
- Mortar and pestle
- SPE cartridge (e.g., 10 mL) with frits
- 2.2. MSPD Procedure



- In a mortar, thoroughly blend 1 g of the homogenized fatty food sample with 4 g of C18 sorbent until a homogeneous mixture is obtained.
- Add 1 g of anhydrous sodium sulfate and continue to blend.
- Pack the mixture into an empty SPE cartridge fitted with a bottom frit.
- Place a second frit on top of the packed material.
- Optionally, a layer of Florisil® or silica gel can be added on top for further cleanup.
- Elute the analytes by passing a suitable solvent (e.g., 10-15 mL of acetonitrile) through the cartridge.
- Collect the eluate, which can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Instrumental Analysis

3.1. GC-MS/MS Analysis

Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the analysis of thermally stable and volatile pesticides like **Phenthoate**.

- GC System: Agilent 8890 GC or equivalent
- MS System: Agilent 7010 Triple Quadrupole GC/MS or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent
- Injection Mode: Splitless
- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 70°C for 2 min, ramp to 300°C at 20°C/min, hold for 8 min.[2]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min



- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

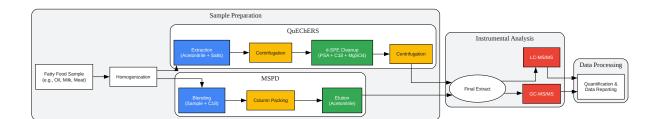
3.2. LC-MS/MS Analysis

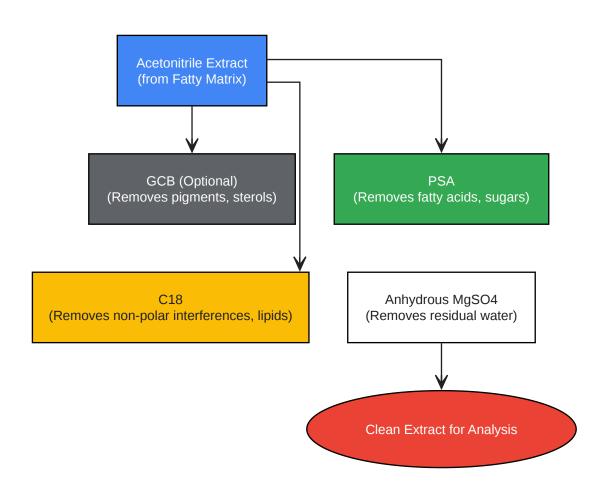
Liquid chromatography-tandem mass spectrometry is suitable for a broader range of pesticides, including those that are thermally labile or less volatile.

- LC System: Waters ACQUITY UPLC or equivalent
- MS System: Waters Xevo TQ-S or equivalent
- Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 μm)
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A suitable gradient to achieve separation of **Phenthoate** from matrix components.
- Flow Rate: 0.4 mL/min
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations







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